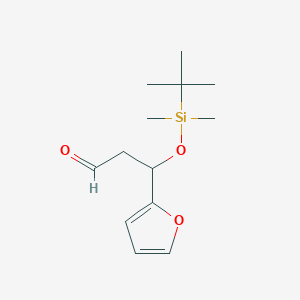![molecular formula C8H6N2O3 B11761081 2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11761081.png)
2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid typically involves cyclization reactions. One common method is the cyclization of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions. For example, the reaction of 5-bromo-1H-pyrrole with a suitable aldehyde or ketone can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient cyclization and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce dihydro derivatives .
Applications De Recherche Scientifique
2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
- 2-Oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-ylboronic acid
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
Uniqueness
What sets 2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid apart from similar compounds is its unique structure, which combines both pyrrole and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C8H6N2O3 |
|---|---|
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-6-3-5-7(10-6)4(8(12)13)1-2-9-5/h1-2H,3H2,(H,10,11)(H,12,13) |
Clé InChI |
DZOKLQRDUWXPIZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NC=CC(=C2NC1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate](/img/structure/B11761001.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B11761003.png)
![6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761007.png)
![2-Chloro-6-methoxybenzo[d]thiazol-4-amine](/img/structure/B11761013.png)

![5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzaldehyde](/img/structure/B11761022.png)
![5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761045.png)


![Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B11761064.png)

![tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B11761070.png)
![[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate](/img/structure/B11761073.png)
![7-Bromo-5,5-dimethyl-5h-indeno[1,2-b]pyridine](/img/structure/B11761075.png)
